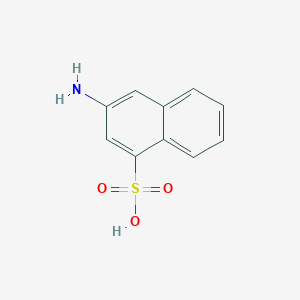

3-Aminonaphthalene-1-sulfonic acid

Description

Structural Classification and Isomeric Relationships within Aminonaphthalene Sulfonic Acids

Aminonaphthalene sulfonic acids are a class of aromatic compounds derived from naphthalene (B1677914), bearing both an amino (-NH₂) and a sulfonic acid (-SO₃H) functional group. The specific properties and reactivity of each aminonaphthalene sulfonic acid are dictated by the relative positions of these two functional groups on the naphthalene rings.

These compounds can be broadly classified into two main groups based on the position of the amino group: 1-aminonaphthalene sulfonic acids (alpha-naphthylamine sulfonic acids) and 2-aminonaphthalene sulfonic acids (beta-naphthylamine sulfonic acids). Within each group, numerous isomers exist depending on the location of the sulfonic acid group. 3-Aminonaphthalene-1-sulfonic acid belongs to the 1-aminonaphthalene sulfonic acid family.

The isomeric diversity of aminonaphthalene sulfonic acids is extensive, with each isomer often bearing a trivial name that reflects its historical context or discoverer. For instance, the isomers 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid are collectively known as Cleve's acids, named after the Swedish chemist Per Teodor Cleve. wikipedia.org

Below is an interactive data table detailing some of the common isomers of aminonaphthalene sulfonic acids, including this compound, to illustrate their structural relationships.

| IUPAC Name | Trivial Name | CAS Number | Molecular Formula |

| This compound | - | 573-64-8 | C₁₀H₉NO₃S |

| 4-Aminonaphthalene-1-sulfonic acid | Naphthionic acid, Piria's acid | 84-86-6 | C₁₀H₉NO₃S |

| 5-Aminonaphthalene-1-sulfonic acid | Laurent's acid | 84-89-9 | C₁₀H₉NO₃S |

| 1-Aminonaphthalene-6-sulfonic acid | 1,6-Cleve's acid | 119-79-9 | C₁₀H₉NO₃S |

| 1-Aminonaphthalene-7-sulfonic acid | 1,7-Cleve's acid | 119-28-8 | C₁₀H₉NO₃S |

| 2-Aminonaphthalene-1-sulfonic acid | Tobias acid | 81-16-3 | C₁₀H₉NO₃S |

| 2-Aminonaphthalene-5-sulfonic acid | Dahl's acid | 81-05-0 | C₁₀H₉NO₃S |

| 2-Aminonaphthalene-6-sulfonic acid | Brönner's acid | 93-00-5 | C₁₀H₉NO₃S |

| 2-Aminonaphthalene-7-sulfonic acid | F-acid | 92-41-1 | C₁₀H₉NO₃S |

Historical Trajectory of Research on Aminonaphthalene Sulfonic Acids

The study of aminonaphthalene sulfonic acids is deeply rooted in the history of synthetic dye chemistry, dating back to the 19th century. nih.gov The discovery that these compounds could serve as crucial intermediates in the production of azo dyes, which possess the valuable property of dyeing cotton without a mordant, spurred intensive research into their synthesis and properties. google.com

Early research was largely driven by the burgeoning textile industry's demand for a wide palette of vibrant and fast dyes. Chemists of the era, including Per Teodor Cleve, dedicated significant effort to the synthesis and isolation of various isomers, leading to the discovery of compounds that now bear their names, such as Cleve's acids. wikipedia.org The preparative routes developed during this period often involved the sulfonation of naphthylamines or the reduction of nitronaphthalenesulfonic acids. wikipedia.org For example, naphthionic acid (4-aminonaphthalene-1-sulfonic acid) was historically prepared by heating 1-naphthylamine (B1663977) with sulfuric acid. wikipedia.org

While the initial focus was on their application as dye intermediates, the unique chemical properties of aminonaphthalene sulfonic acids gradually led to their exploration in other scientific domains. The development of analytical techniques in the 20th century allowed for a more detailed characterization of their physicochemical properties, paving the way for new applications. The historical synthesis methods, such as the Bucherer reaction for the preparation of Tobias acid (2-aminonaphthalene-1-sulfonic acid), highlight the ingenuity of early organic chemists in manipulating these complex structures. smolecule.com

Contemporary Significance and Emerging Research Frontiers for this compound

In the contemporary scientific landscape, this compound and its isomers continue to be of significant interest, with research expanding beyond their traditional role in dye synthesis. The inherent fluorescence of the naphthalene core, combined with the versatile reactivity of the amino and sulfonic acid groups, has opened up new frontiers in materials science, analytical chemistry, and medicinal chemistry.

One of the most exciting and rapidly developing areas of research is the use of aminonaphthalene sulfonic acid derivatives as fluorescent probes . For instance, derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) are widely used to study the hydrophobic regions of proteins due to their environmentally sensitive fluorescence. nih.gov Recent research has focused on synthesizing novel ANS derivatives with tailored spectral properties for specific biological applications. nih.gov Furthermore, other aminonaphthalene sulfonic acids have been utilized as fluorescent labels for the analysis of carbohydrates and in assays for membrane permeability. sigmaaldrich.com

In the realm of materials science , these compounds are being explored for the creation of novel functional materials. For example, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid has been used to synthesize conducting polymers. These polymers, formed through electropolymerization, exhibit interesting electrochemical properties and have potential applications in sensor technology.

The medicinal chemistry potential of aminonaphthalene sulfonic acid derivatives is another active area of investigation. Studies have explored the synthesis of N-acyl derivatives with potential anti-human immunodeficiency virus (HIV) activity. More recently, a July 2025 study highlighted the potential of a 4-amino-3-hydroxynaphthalene-1-sulfonic acid derivative as a novel antibiofilm agent, suggesting a promising avenue for combating antibiotic resistance.

The following data table provides a summary of some physicochemical properties of this compound and a selection of its isomers.

| Compound Name | Molecular Weight ( g/mol ) | Appearance |

| This compound | 223.25 | - |

| 4-Aminonaphthalene-1-sulfonic acid | 223.24 | White solid |

| 5-Aminonaphthalene-1-sulfonic acid | 223.25 | - |

| 1,6-Cleve's acid | 223.25 | - |

| Tobias acid | 223.25 | White needles |

| 3-Aminonaphthalene-1,5-disulfonic acid | 303.31 | White powder |

Structure

3D Structure

Properties

CAS No. |

573-64-8 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

3-aminonaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H9NO3S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,11H2,(H,12,13,14) |

InChI Key |

QOHOVCGREXOMGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Aminonaphthalene 1 Sulfonic Acid

Advanced Synthetic Routes to 3-Aminonaphthalene-1-sulfonic Acid

The synthesis of aminonaphthalenesulfonic acids, including this compound, is of significant interest due to their role as precursors in the manufacturing of dyes. wikipedia.org These compounds are typically colorless solids derived from naphthalene (B1677914) through the substitution of amino and sulfonic acid groups. wikipedia.org

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is a common strategy for producing specific isomers of aminonaphthalenesulfonic acids that may not be easily accessible through direct functionalization. These sequences often involve the introduction of functional groups in a controlled manner, followed by transformations to yield the desired product. Protecting groups are frequently employed to prevent unwanted side reactions with sensitive functional groups like amines.

A general approach to synthesizing aminonaphthalenesulfonic acids involves the reduction of a corresponding nitronaphthalenesulfonic acid. For instance, 1-aminonaphthalene-8-sulfonic acid (Peri acid) is prepared by the reduction of 1-nitronaphthalene-8-sulfonic acid. wikipedia.org Similarly, the synthesis of 3-aminonaphthalene-1,5-disulfonic acid can be achieved through the reduction of 3-nitronaphthalene-1,5-disulfonic acid magnesium salt using a palladium-on-carbon catalyst. prepchem.com

Another well-established method is the Bucherer reaction, which converts naphthols to aminonaphthalenes in the presence of an ammonium (B1175870) salt. For example, 2-aminonaphthalene-1-sulfonic acid (Tobias acid) is synthesized via the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonium salts. wikipedia.org

The sulfonation of aminonaphthalene is another route, though it can lead to mixtures of isomers. google.com For example, the sulfonation of 1-aminonaphthalene can produce a mixture of 1-aminonaphthalene-4-sulfonic acid, 1-aminonaphthalene-5-sulfonic acid, and 1-aminonaphthalene-6-sulfonic acid. google.com

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of naphthalene derivatives is crucial for the synthesis of specific isomers. nih.gov The position of substituents on the naphthalene ring is influenced by both kinetic and thermodynamic control. For instance, the sulfonation of naphthalene initially yields naphthalene-1-sulfonic acid, which can then isomerize to the more stable naphthalene-2-sulfonic acid upon heating. wikipedia.org

Directed C-H activation strategies have emerged as powerful tools for the regioselective functionalization of naphthalenes. nih.govresearchgate.net These methods utilize directing groups to guide a metal catalyst to a specific C-H bond, enabling the introduction of various functional groups at desired positions. nih.gov For example, a picolinamide (B142947) directing group has been used in the silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives. researchgate.net

Derivatization Chemistry and Functionalization of this compound

The amino and sulfonic acid groups of this compound provide reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse derivatives with applications in coordination chemistry and materials science.

Synthesis of Schiff Base Ligands and Their Complexes

The primary amino group of aminonaphthalenesulfonic acids can readily react with aldehydes or ketones to form Schiff bases. These Schiff base ligands are capable of coordinating with various metal ions to form stable complexes. researchgate.netscience.gov

For example, a Schiff base ligand has been synthesized through the condensation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with 2-hydroxy-1-naphthaldehyde. This ligand was then used to prepare complexes with Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). researchgate.net The resulting metal complexes exhibited different surface morphologies and showed enhanced antimicrobial activity compared to the parent ligand. researchgate.net The formation of the Schiff base is confirmed by the appearance of a characteristic azomethine (-CH=N-) proton signal in the 1H NMR spectrum. researchgate.net

The general synthetic route for Schiff base metal complexes involves the initial synthesis of the Schiff base ligand, followed by its reaction with a metal salt in an appropriate solvent. bhu.ac.in

Table 1: Examples of Schiff Base Complexes Derived from Aminonaphthalene Analogs

| Ligand Precursor | Aldehyde/Ketone | Metal Ion | Resulting Complex Type | Reference |

| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | 2-Hydroxy-1-naphthaldehyde | Cu(II), Co(II), Ni(II), Mn(II), Zn(II) | 1:1 Metal-to-Ligand | researchgate.net |

| 2-Naphthylamine | (2E)-3-Phenylprop-2-enal | Rh(III), Pt(II), Au(III) | 1:1 Stoichiometry | bhu.ac.in |

| L-tryptophan | Pyridinecarboxaldehydes | Cu(II) | Not specified | science.gov |

This table is interactive and can be sorted by clicking on the column headers.

Formation of Organometallic Derivatives (e.g., Organotin Complexes)

Organotin complexes of derivatives of aminonaphthalenesulfonic acids have been synthesized and characterized. These complexes often involve the coordination of the tin atom to the nitrogen and oxygen atoms of the ligand. nih.govmdpi.com

For instance, organotin(IV) complexes have been prepared using N-acetylated β-amino acids as ligands. nih.gov The synthesis typically involves the reaction of an organotin chloride (e.g., triphenyltin (B1233371) chloride or dibutyltin (B87310) dichloride) with the ligand in a suitable solvent like methanol. mdpi.com The resulting complexes can have different stoichiometries depending on the starting materials. mdpi.com The coordination of the imino group to the tin atom can be confirmed by the presence of satellite splitting of the signal on the magnetic 117/119Sn nuclei in the 1H NMR spectrum. nih.gov

Table 2: Synthesis of Organotin-Naphthalene Sulfonic Acid Complexes

| Organotin Reagent | Ligand | Solvent | Yield | Reference |

| Triphenyltin chloride | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Methanol | 75% | mdpi.com |

| Tributyltin chloride | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Methanol | 70% | mdpi.com |

| Dibutyltin dichloride | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Methanol | 95% | mdpi.com |

| Dimethyltin dichloride | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Methanol | 89% | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

N-Substitution Reactions and Arylation (e.g., Ullmann Coupling Variants)

The amino group of aminonaphthalenesulfonic acids can undergo N-substitution reactions, including arylation through methods like the Ullmann coupling. nih.govorganic-chemistry.orgwikipedia.orgbyjus.com The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl, and its variants can be used to form C(aryl)-N bonds. organic-chemistry.orgbyjus.com

Historically, Ullmann reactions required harsh conditions, such as high temperatures. frontiersin.org However, modern advancements have led to milder reaction conditions, often assisted by microwaves or the use of specific ligands like amino acids. nih.govresearchgate.net These improved methods have made the synthesis of N-arylated aminonaphthalenesulfonic acid derivatives more efficient. nih.gov For example, microwave-assisted copper(0)-catalyzed Ullmann coupling has been used to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives with good to excellent yields. nih.gov The reaction conditions, including the choice of solvent and catalyst, can significantly influence the reaction outcome. nih.govfrontiersin.org

Table 3: Yields of Microwave-Assisted Ullmann Coupling for ANS Derivatives

| Substituted Aniline (B41778) | Yield | Reference |

| 4-Fluoroaniline | 64% | nih.gov |

| 3-Fluoroaniline | 47% | nih.gov |

| 3-Chloroaniline | 45% | nih.gov |

| Aniline with methyl group | 69% | nih.gov |

| Aniline with methoxy (B1213986) group | 74% | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Synthesis of Axially Chiral Derivatives

A review of the current chemical literature indicates that there are no published methods for the synthesis of axially chiral derivatives starting from this compound.

The development of new axially chiral sulfonic acids has been an area of interest in catalysis, but research has focused on other starting materials. For example, novel axially chiral sulfonic acids have been successfully synthesized using 8-aminonaphthalene-1-sulfonic acid. acs.orgnih.gov In these studies, the amino group of 8-aminonaphthalene-1-sulfonic acid is transformed into a benzimidazole (B57391) or benzimidazolone ring to create steric hindrance and induce axial chirality around the C–N bond. acs.org This approach has led to the preparation of several stable atropisomers that have been tested as Brønsted acid catalysts. acs.orgnih.gov The absence of similar research involving this compound suggests this specific isomer has not yet been explored for the creation of axially chiral structures.

Spectroscopic Characterization and Structural Elucidation of 3 Aminonaphthalene 1 Sulfonic Acid and Its Derivatives

Vibrational Spectroscopy Investigations (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful tool for identifying the functional groups and elucidating the molecular structure of aminonaphthalene sulfonic acids.

In the FT-IR spectrum of aminonaphthalene sulfonic acid derivatives, characteristic peaks confirm the presence of key functional groups. For instance, the spectrum of 4-amino-3-hydroxy-1-naphthalene sulfonic acid exhibits distinct bands corresponding to its constituent groups. researchgate.net Similarly, the FT-IR spectrum of 2-amino-1-naphthalenesulfonic acid has been a subject of detailed study, providing insights into its structural properties. spectroscopyonline.comchemicalbook.com The C-S stretching and S=O stretching vibrations confirm the presence of the sulfonic acid group, with peaks appearing around 692 cm⁻¹ and 1362 cm⁻¹ respectively. researchgate.net The O-H stretching is typically observed in the range of 3400-3200 cm⁻¹, while C-H stretching vibrations are found between 3000-2500 cm⁻¹. researchgate.net

A comparative analysis of the FT-IR and FT-Raman spectra, often complemented by density functional theory (DFT) calculations, allows for a comprehensive assignment of vibrational modes. This approach was successfully applied to 2-amino-1-naphthalenesulfonic acid, leading to a deeper understanding of its molecular structure. spectroscopyonline.com

Interactive Table: Characteristic FT-IR Peaks for Aminonaphthalene Sulfonic Acid Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonic Acid | S=O Stretch | 1362 | researchgate.net |

| Sulfonic Acid | C-S Stretch | 692 | researchgate.net |

| Hydroxyl | O-H Stretch | 3200-3400 | researchgate.net |

| Amine | N-H Stretch | - | - |

| Aromatic Ring | C-H Stretch | 2500-3000 | researchgate.net |

| Azo Group | -N=N- Stretch | 1599 | researchgate.net |

Electronic Spectroscopy Studies (UV-Vis Absorption and Fluorescence Emission)

UV-Vis absorption and fluorescence emission spectroscopy are crucial for characterizing the electronic transitions and photophysical properties of 3-aminonaphthalene-1-sulfonic acid and its derivatives. These compounds often exhibit environmentally sensitive fluorescence, making them valuable as molecular probes. nih.gov

The electronic spectra of aminonaphthalene sulfonates are influenced by factors such as solvent polarity and pH. acs.orgnih.gov For example, 8-anilino-1-naphthalenesulfonic acid (ANS), a related compound, is weakly fluorescent in water but displays significantly enhanced fluorescence in less polar environments or when bound to the hydrophobic pockets of proteins. nih.gov This solvatochromism is a key feature, with changes in the solvent environment leading to shifts in the absorption and emission maxima. acs.orgresearchgate.net

In less polar solvents, the absorption spectra of some ANS derivatives resolve into characteristic dual peaks, while a single peak is observed in water. acs.org The fluorescence quantum yield and maximum emission wavelength are influenced by the electronic nature of substituents on the aryl ring and the local solvent environment. nih.gov For instance, the fluorescence of 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) has an excitation maximum at 356 nm and an emission maximum at 512 nm in a phosphate (B84403) buffer at pH 7.0. sigmaaldrich.com

The introduction of an amino group to the naphthalene (B1677914) ring, as in 1-aminonaphthalene, causes a significant red shift in the S1←S0 electronic transition compared to naphthalene itself. researchgate.net The pH of the medium can also significantly affect the fluorescence properties. For some aminonaphthalene sulfonic acids, a decrease in pH below 2 leads to an increase in fluorescence intensity and a blue shift in the emission maxima, which is attributed to the protonation of the sulfonate group. nih.gov

Interactive Table: Spectroscopic Properties of Selected Aminonaphthalene Sulfonic Acid Derivatives.

| Compound | Solvent/Condition | Absorption Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|---|

| 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | 0.1 M phosphate, pH 7.0 | 356 | 512 | sigmaaldrich.com |

| 4-Amino naphthalene-1-sulfonic acid-alginate | Water | 325 | - | researchgate.net |

| 4-Amino naphthalene-1-sulfonic acid-alginate | Butanol | 429 | - | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its isomers and derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR spectra of aminonaphthalene sulfonic acids reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. For example, in the ¹H NMR spectrum of the sodium salt of 8-(phenylamino)naphthalene-1-sulfonate, distinct signals for the aromatic protons can be observed and assigned. nih.gov Similarly, detailed ¹H NMR data is available for various other derivatives, including those with fluoro, chloro, and bromo substituents. nih.gov

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. For 2-aminonaphthalene-1-sulfonic acid, the ¹³C NMR spectrum has been documented, aiding in its structural confirmation. chemicalbook.com Likewise, comprehensive ¹³C NMR data has been reported for a range of 8-(substituted-phenylamino)naphthalene-1-sulfonates, allowing for unambiguous assignment of the carbon signals. nih.gov

The combination of ¹H and ¹³C NMR, often supported by two-dimensional NMR techniques, allows for a complete and unambiguous assignment of the molecular structure.

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for an 8-(Aryl)aminonaphthalene-1-sulfonate Derivative.

| Proton Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| H-2 | 8.22 (d, J = 7.3 Hz) | nih.gov |

| H-7 | 7.79 (d, J = 8.2 Hz) | nih.gov |

| H-4 | 7.40 (d, J = 7.6 Hz) | nih.gov |

| H-5, H-6 | 7.33 (q, J = 7.8 Hz) | nih.gov |

| Phenyl H | 7.21 (dt, J = 12.5, 7.6 Hz) | nih.gov |

| Phenyl H | 7.01 (d, J = 7.9 Hz) | nih.gov |

Mass Spectrometric Approaches for Molecular Characterization (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are particularly well-suited for these often non-volatile and thermally labile compounds.

ESI-MS is commonly used for the analysis of aminonaphthalene sulfonic acids, often in conjunction with liquid chromatography (LC). For instance, LC-ESI-QTOF MS has been used to obtain high-resolution mass spectra of 5-aminonaphthalene-2-sulfonic acid, allowing for accurate mass determination and fragmentation analysis in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) with ESI has also been employed to confirm the elemental composition of various synthesized 8-anilinonaphthalene-1-sulfonic acid derivatives, with measured m/z values closely matching the calculated values. nih.gov The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. researchgate.net

MALDI-TOF MS is another powerful technique, especially for the analysis of these compounds when they are used as labels for larger biomolecules like glycans. For example, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is a common derivatizing agent for glycans, and the resulting labeled species can be effectively analyzed by MALDI-TOF MS in negative ion mode, typically detecting the [M-H]⁻ ions. researchgate.netnih.gov This approach allows for the sensitive detection of labeled oligosaccharides in the picomole range. nih.gov

Interactive Table: Mass Spectrometric Data for Selected Aminonaphthalene Sulfonic Acids.

| Compound | Ionization Technique | Ion Mode | Observed Ion | Reference |

|---|---|---|---|---|

| 5-Aminonaphthalene-2-sulfonic acid | LC-ESI-QTOF | Negative | [M-H]⁻ | |

| 5-Aminonaphthalene-2-sulfonic acid | LC-ESI-QTOF | Positive | [M+H]⁺ | |

| 8-(Phenylamino)naphthalene-1-sulfonate | ESI-HRMS | Negative | [M-H]⁻ (m/z 298.0558) | nih.gov |

Thermal Analysis Techniques (TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability, decomposition behavior, and phase transitions of this compound and its related compounds.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components like water. This is particularly relevant for assessing the purity and stability of these compounds.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. For example, the melting point of 4-aminonaphthalene-1-sulfonic acid has been reported to be in the range of 240-241 °C. merckmillipore.com This information is vital for understanding the physical properties and for quality control during synthesis and storage.

Computational and Theoretical Studies on 3 Aminonaphthalene 1 Sulfonic Acid

Quantum Chemical Calculations

Theoretical studies on diaminonaphthalene molecules, which share the aminonaphthalene backbone, have shown that the presence of electron-donating amino groups leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utq.edu.iq This suggests that these molecules are more easily oxidized. utq.edu.iq Similar principles would apply to 3-Aminonaphthalene-1-sulfonic acid, where the amino group acts as an electron-donating group, influencing its reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For aromatic compounds, MEP maps reveal regions of negative potential, often associated with heteroatoms like oxygen and nitrogen, and positive potential, typically around hydrogen atoms.

In the case of this compound, the MEP would show a region of high electron density around the amino group and the sulfonic acid group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the amino group would exhibit positive electrostatic potential. Studies on similar molecules, like flavone (B191248) derivatives, have successfully correlated MEP maps with their biological activity, demonstrating the predictive power of this technique. nih.gov The analysis of MEP surfaces plays a significant role in designing molecules with specific recognition properties for anions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It allows for the investigation of charge transfer, hyperconjugation, and delocalization effects. For this compound, NBO analysis would reveal the nature of the bonds between the carbon, nitrogen, sulfur, oxygen, and hydrogen atoms, as well as any significant intramolecular hydrogen bonding.

NBO analysis performed on molecules like 4-Amino-3-phenylbutanoic acid using DFT has been used to determine atomic charges, electronic exchange interactions, and charge delocalization. researchgate.net This type of analysis can elucidate the stability imparted by interactions such as the hyperconjugation between lone pairs of electrons on the nitrogen atom of the amino group and the antibonding orbitals of the naphthalene (B1677914) ring. The anomeric effect, which involves hyperconjugation, has been successfully explained using NBO analysis in various systems. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including solvent effects and conformational changes over time. For this compound in a solvent, MD simulations could track the movement of the molecule and the surrounding solvent molecules, providing insights into solvation processes and the stability of different conformations.

MD simulations have been used to study the penetration of naphthalene molecules into micelles, revealing how they accumulate in different regions of the micelle structure. researchgate.net Similarly, MD simulations of this compound could predict its behavior in complex environments, such as its interaction with biological membranes or other macromolecules. These simulations are crucial for understanding how environmental factors influence the molecule's properties and reactivity. unipa.it

Theoretical Mechanistic Investigations of Reactions

Theoretical methods can be used to investigate the mechanisms of chemical reactions, including degradation pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

For example, theoretical studies on the degradation of 7,8-dihydroxyphenazine-2 sulfonic acid have identified desulfonation and hydrogenation as key degradation pathways. rsc.org A similar approach could be applied to this compound to predict its degradation products under various conditions. A study on the reaction of dimethylsulfoxide with a related compound, 5-dimethyl aminonaphthalene-1-sulfonyl chloride, proposed a reaction mechanism involving a sulfoxonium intermediate. dtic.mil Understanding these pathways is crucial for assessing the environmental fate and persistence of the compound. Studies on the bacterial degradation of related aromatic amines have shown that the degradation products can have different toxicities than the parent compound. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) for Predictive Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or chemical activity. These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new or untested compounds.

QSAR studies have been successfully applied to derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid to predict their anti-microbial activity. ekb.egresearchgate.net These studies found that topological parameters, such as the valence zero-order molecular connectivity index, were important in describing the anti-microbial activity. researchgate.net Similarly, QSAR models could be developed for this compound to predict its various properties, such as its toxicity or its effectiveness as a dye precursor, based on its structural features.

Advanced Applications of 3 Aminonaphthalene 1 Sulfonic Acid and Its Derivatives in Chemical Science

Analytical Chemistry Methodologies

The unique photophysical properties and reactive functional groups of 3-aminonaphthalene-1-sulfonic acid and its derivatives have established them as a valuable class of compounds in analytical chemistry. Their applications range from the detection of metal ions and the study of biological interactions to their use as quantitative reagents and pH indicators.

Development of Fluorescent Chemosensors for Metal Ion Detection

Derivatives of aminonaphthalene sulfonic acid are instrumental in the development of fluorescent chemosensors for the detection of various metal ions. These sensors are designed to exhibit a change in their fluorescence properties upon binding with a specific metal ion, allowing for sensitive and selective detection.

One notable example is the use of a poly(1-aminonaphthalene) based chemosensor for the detection of ferric ions (Fe³⁺) in aqueous solutions. This polymer-based sensor demonstrates high selectivity and sensitivity towards Fe³⁺, displaying a distinct color change from purple to yellow that is visible to the naked eye. nih.gov Furthermore, it exhibits a "turn-off" fluorescence response in the presence of Fe³⁺, with a linear relationship between the fluorescence quenching and the concentration of Fe³⁺ ions in the range of 10-50 mg L⁻¹, and a detection limit of 1.04 mg L⁻¹. nih.gov

In a different approach, metal-organic frameworks (MOFs) incorporating amino-functionalized ligands have been investigated for their metal ion sensing capabilities. For instance, a copper-based MOF, Cu₃(NH₂BTC)₂, has shown high sensitivity for the detection of Fe²⁺ and Fe³⁺ through fluorescence quenching. nih.gov The lowest detectable change in signal for this sensor occurs at 1.55 ppm (27.8 µM). nih.gov This MOF can also detect other metal ions such as Pb²⁺, Cu²⁺, Mn²⁺, Ni²⁺, and Co²⁺ at parts-per-million levels, showcasing the versatility of amino-functionalized frameworks in metal ion detection. nih.gov

| Sensor System | Target Ion(s) | Detection Principle | Limit of Detection | Reference |

| Poly(1-aminonaphthalene) | Fe³⁺ | Colorimetric and Fluorescence Quenching | 1.04 mg L⁻¹ | nih.gov |

| Cu₃(NH₂BTC)₂ MOF | Fe²⁺, Fe³⁺, Pb²⁺, Cu²⁺, Mn²⁺, Ni²⁺, Co²⁺ | Fluorescence Quenching | 1.55 ppm (for Fe²⁺/Fe³⁺) | nih.gov |

Design and Application of Fluorescent Probes for Environmental Sensitivity and Binding Interactions

Aminonaphthalene sulfonic acid derivatives, most notably 8-anilinonaphthalene-1-sulfonic acid (ANS), are renowned for their environmentally sensitive fluorescence. medchemexpress.comfishersci.ca These molecules are weakly fluorescent in polar environments like water but exhibit a significant increase in fluorescence quantum yield and a blue shift in their emission maximum in nonpolar environments or when bound to hydrophobic sites on macromolecules such as proteins. medchemexpress.comfishersci.cawikipedia.org

This property makes them powerful tools for studying protein conformation and binding events. ANS, for example, binds non-specifically to hydrophobic pockets on protein surfaces, allowing researchers to monitor changes in protein structure upon ligand binding or denaturation. medchemexpress.comsigmaaldrich.com The change in fluorescence provides insights into the exposure of hydrophobic regions, which can be indicative of protein folding or unfolding. wikipedia.org

The binding of aminonaphthalene sulfonic acid derivatives to serum albumins, such as human and bovine serum albumin, has been studied by measuring the enhancement of their fluorescence. These studies have helped to determine the number of binding sites and to understand the nature of the interactions between these fluorescent probes and proteins. The quenching of the native fluorescence of albumin upon binding of these probes further elucidates the proximity of the probe to tryptophan residues within the protein.

Derivatives of ANS have been synthesized to create a toolkit of fluorescent probes with a range of spectral properties, including enhanced or diminished quantum yields and different emission maxima. medchemexpress.comfishersci.ca This allows for the selection of a probe with optimal characteristics for a specific biological investigation.

Reagents for Spectrophotometric Detection and Quantification

Certain isomers and derivatives of aminonaphthalene sulfonic acid serve as effective reagents in spectrophotometric analysis for the quantification of specific elements.

4-Amino-3-hydroxy-1-naphthalenesulfonic acid is utilized for the spectrophotometric determination of silicon. dntb.gov.ua This method relies on the formation of a colored complex between the reagent and silicon, with the intensity of the color being proportional to the concentration of silicon, which can then be measured using a spectrophotometer.

Another derivative, 6-amino-1-naphthol-3-sulphonic acid (J-acid), is employed in a selective spectrophotometric method for the determination of selenium. researchgate.net In an acidic medium, selenium forms a yellow-colored complex with J-acid, which exhibits an absorption maximum at a wavelength of 392 nm. researchgate.net The method follows Beer's law in the selenium concentration range of 0.08-0.8 mg/L, with a molar absorptivity of 1.48 x 10⁴ L mol⁻¹cm⁻¹. researchgate.net This technique has been successfully applied to determine trace amounts of selenium in various samples, including water, plant material, and industrial dust. researchgate.net

| Reagent | Analyte | Principle | Wavelength | Molar Absorptivity |

| 4-Amino-3-hydroxy-1-naphthalenesulfonic acid | Silicon | Complex formation | Not specified | Not specified |

| 6-amino-1-naphthol-3-sulphonic acid (J-acid) | Selenium | Complex formation | 392 nm | 1.48 x 10⁴ L mol⁻¹cm⁻¹ |

Utilization as pH Indicators in Chemical Systems

The presence of both an amino group and a sulfonic acid group on the naphthalene (B1677914) core makes aminonaphthalene sulfonic acids and their derivatives sensitive to changes in pH. The protonation and deprotonation of these functional groups can significantly alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence properties. This characteristic is harnessed in the design of fluorescent pH indicators.

While this compound itself is not commonly cited as a standalone pH indicator, its structural motifs are integral to more complex pH-sensitive fluorescent probes. For example, naphthalene diimide derivatives have been developed as red fluorescent pH sensors for functional cell imaging. scbt.compolimi.it These sensors exhibit a "turn-on" fluorescence response upon protonation in acidic environments. polimi.it

Furthermore, a naphthalene-based Schiff base has been designed as a fluorescent probe that can selectively detect different metal ions by tuning the pH of the solution. nih.gov This demonstrates the principle of using pH as a switch to modulate the sensing behavior of a naphthalene-based probe. The sulfonic acid groups, in particular, enhance water solubility and can influence the pKa of the amino group, thereby tuning the pH range over which the indicator is effective. nih.gov The inherent pH sensitivity of the aminonaphthalene sulfonic acid scaffold makes it a valuable component in the rational design of advanced pH-responsive chemical systems.

Material Science and Polymer Engineering

In the realm of material science, this compound and its isomers serve as important monomers for the synthesis of functional polymers with unique electronic properties.

Precursors for Electrically Conducting Polymers and Films

Aminonaphthalene sulfonic acids are utilized as precursors for the electrochemical synthesis of electrically conducting polymers. These polymers are part of a broader class of materials known as conducting polymers, which possess the electrical properties of a metal while retaining the processing advantages of a polymer.

Conducting polymers have been electrochemically synthesized from various amino-substituted naphthalene sulfonic acids, such as 4-aminonaphthalene-1-sulfonic acid (4AN1SA), 4-amino-3-hydroxynaphthalene-1-sulfonic acid (4A3HN1SA), and 7-amino-4-hydroxynaphthalene-2-sulfonic acid (7A4HN2SA), on glassy carbon electrodes. wikipedia.org The resulting polymer films exhibit electroactivity and have potential applications in sensors and electronic devices. The sulfonic acid group in these monomers not only enhances their solubility in aqueous media for electropolymerization but can also act as a dopant, which is crucial for achieving high conductivity in the final polymer.

The chemical oxidative polymerization of 1-aminonaphthalene and 2-aminonaphthalene has also been reported, yielding polymers that are soluble in polar solvents. Copolymers of aniline (B41778) and 1-aminonaphthalene have been synthesized, exhibiting distinct morphology and appreciable thermal stability and electrical conductivity. The incorporation of the naphthalene moiety can lead to polymers with significant electrical conductivity even in their undoped state. These materials are being explored for various applications, including their use as electrode materials in supercapacitors.

Synthesis of Novel Polymeric Materials with Enhanced Properties

This compound (ANSA) and its derivatives are valuable monomers for the synthesis of novel polymeric materials with tailored properties. The presence of both amino and sulfonic acid groups allows for the formation of polymers with unique characteristics, including solubility in polar solvents and inherent conductivity.

Chemical oxidative polymerization is a common method to synthesize polymers from ANSA and its salts. For instance, new functional homopolymeric, semiconducting materials soluble in polar solvents have been synthesized by the chemical oxidative polymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and its salts using ammonium (B1175870) peroxydisulfate (B1198043) as an oxidant in water at room temperature. researchgate.net The resulting polymers exhibit interesting properties, such as varying molecular weights and polydispersity depending on the starting monomer salt. researchgate.net It has been observed that polymers derived from AHNSA salts have higher weight-average molecular weights, approaching up to ~25,200, compared to the polymer from AHNSA itself. researchgate.net

Elemental analysis of these polymers indicates a significant elimination of the sulfonic acid group during the polymerization process. researchgate.net Spectroscopic analysis combined with quantum mechanical calculations has revealed that N─C coupling reactions are the dominant polymerization mechanism. researchgate.net The resulting polymer structures contain both naphthoquinonoid and benzenoid units. researchgate.net

Furthermore, the electrochemical polymerization of various aminonaphthalene sulfonic acid derivatives, including 4-amino-3-hydroxynaphthalene-1-sulfonic acid, on glassy carbon electrodes has been demonstrated. researchgate.net This potentiodynamic method allows for the formation of nano-sized, electroactive, and conductive polymer films, typically with a thickness of 40-60 nm. researchgate.net These polymer-modified electrodes have shown potential for various applications due to their enhanced effective surface area and catalytic properties. researchgate.net

Fabrication of Polymer Composites (e.g., with Graphene)

The integration of this compound and its derivatives into polymer composites, particularly with graphene, has emerged as a promising strategy to develop advanced materials with synergistic properties. nih.gov Graphene, with its exceptional mechanical, thermal, and electrical properties, can be effectively combined with polymers derived from aminonaphthalene sulfonic acids to create composites for a range of applications. scispace.com

One key application of these composites is in the field of electrocatalysis. Composites of reduced graphene oxide (rGO) and conducting polymers synthesized from various aminonaphthalene sulfonic acids, including 4-amino-1-naphthalene sulfonic acid, have been prepared and investigated as metal-free electrocatalysts for the oxygen reduction reaction (ORR). semanticscholar.org The formation of a composite structure with conducting polymers helps to overcome the issue of rGO sheet aggregation, which can limit its performance by reducing the available surface area and hindering electron and ion transport. semanticscholar.org

The functionalization of graphene with aminonaphthalene sulfonic acid derivatives can also be achieved through various chemical methods. For example, 4-amino-3-hydroxy-1-naphthalenesulfonic acid has been used to functionalize graphene oxide (GO), creating a heterogeneous nanocatalyst. rsc.org This functionalization introduces sulfonic acid groups onto the graphene surface, which can enhance its dispersibility and create active sites for catalytic applications.

Performance as Photostabilizers in Polymeric Matrices

Derivatives of aminonaphthalene sulfonic acids have shown significant potential as photostabilizers for polymers, protecting them from degradation caused by ultraviolet (UV) radiation. nih.govnih.govmdpi.com Poly(vinyl chloride) (PVC), for example, is known to degrade upon prolonged exposure to UV light, leading to undesirable changes in its physical and chemical properties. nih.govnih.gov

Organotin complexes incorporating 4-aminonaphthalene-1-sulfonic acid have been synthesized and evaluated as effective photostabilizers for PVC. nih.govnih.govmdpi.com These complexes, when added to PVC films, have been shown to significantly reduce photodegradation by acting as both primary and secondary photostabilizers. nih.govresearchgate.net They function by absorbing UV radiation, scavenging harmful hydrogen chloride released during degradation, and decomposing peroxides. nih.gov

The effectiveness of these organotin-naphthalene sulfonic acid complexes is influenced by the substituents on the tin atom. nih.gov For instance, complexes with aromatic groups, such as triphenyltin (B1233371), have demonstrated superior stabilizing effects due to their high efficiency in absorbing light energy. nih.gov The presence of these additives in PVC films limits weight loss, the formation of undesirable functional groups, and changes in the surface morphology upon irradiation. nih.govnih.gov

The mechanism of photostabilization involves the inhibition of the dehydrochlorination process, which is a primary cause of PVC photodegradation. nih.govnih.gov By mitigating this process, the additives help to preserve the mechanical and physical integrity of the polymer for a longer duration. mdpi.com

Catalytic Applications in Organic Synthesis

Role as Brønsted Acid Catalysts (e.g., Asymmetric Transformations)

The sulfonic acid group in this compound and its derivatives imparts Brønsted acidity, making them useful as catalysts in various organic transformations. A notable application is in the field of asymmetric synthesis, where chiral catalysts are employed to produce enantiomerically enriched products.

While direct use of this compound in major asymmetric transformations is not extensively documented in the provided results, the broader class of sulfonic acids and their derivatives are known to be effective Brønsted acid catalysts. For instance, chiral phosphoric acids, which share the acidic proton characteristic with sulfonic acids, have been successfully used in organocatalytic asymmetric N–H insertion reactions. rsc.org This suggests the potential for developing chiral derivatives of aminonaphthalene sulfonic acids for similar catalytic applications.

Furthermore, functionalized graphene oxide with 4-amino-3-hydroxy-1-naphthalenesulfonic acid has been prepared and utilized as a novel, highly efficient, and reusable solid acid carbocatalyst. rsc.org This nanocatalyst has proven effective in the one-pot, three-component synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives. rsc.org The reaction proceeds through tandem Knoevenagel–Michael reactions under green conditions, highlighting the catalytic potential of the sulfonic acid groups on the graphene surface. rsc.org The catalyst offers several advantages, including high yields, mild reaction conditions, and recyclability. rsc.org

The development of palladium-catalyzed asymmetric allylic amination methods has also been a significant area of research, employing a variety of nitrogen nucleophiles, including sulfonamides. nih.gov This demonstrates the utility of the broader class of sulfonated compounds in stereoselective C-N bond formation.

Electrocatalytic Activity (e.g., Oxygen Reduction Reaction)

Polymer composites containing aminonaphthalene sulfonic acid derivatives have demonstrated significant electrocatalytic activity, particularly for the oxygen reduction reaction (ORR). The ORR is a crucial reaction in energy conversion and storage devices such as fuel cells and metal-air batteries.

Composites of reduced graphene oxide (rGO) and conducting polymers synthesized from various isomers of aminonaphthalene sulfonic acid have been investigated as metal-free electrocatalysts for the ORR in alkaline media. semanticscholar.org Research has shown that a composite of poly(8-amino-2-naphthalene sulfonic acid) and rGO exhibits enhanced electrocatalytic activity compared to either the polymer or rGO alone. semanticscholar.org This enhancement is attributed to the synergistic effect between the conducting polymer and the graphene, which provides a high surface area and efficient electron transfer pathways. semanticscholar.orgresearchgate.net

The electrochemical polymerization of aminonaphthalene sulfonic acid derivatives on electrode surfaces is a key step in fabricating these electrocatalysts. researchgate.net For example, poly(4-amino-3-hydroxynaphthalene sulfonic acid) films can be potentiodynamically synthesized on glassy carbon electrodes. researchgate.net These polymer-modified electrodes have been shown to possess catalytic properties towards various electroactive species. researchgate.net

Applications in Dye Chemistry (Academic Aspects)

Aminonaphthalene sulfonic acids are fundamental building blocks in the synthesis of a wide variety of dyes, particularly azo dyes. wikipedia.orgwikipedia.org The amino group can be diazotized and then coupled with a suitable coupling component to form the characteristic -N=N- azo linkage, which is the chromophore responsible for the color of these dyes. nih.gov

The position of the amino and sulfonic acid groups on the naphthalene ring influences the properties of the resulting dye, such as its color, solubility, and affinity for different fibers. For example, 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) is a precursor to the azo dye Rocceline. wikipedia.org

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.govunb.ca Aminonaphthalene sulfonic acids serve as the amine component in this reaction. For instance, 6-aminonaphthalene-1-sulfonic acid is used in the synthesis of various acid and direct dyes. dyestuffintermediates.com

Furthermore, derivatives of aminonaphthalene sulfonic acids are used in the production of fluorescent brighteners and reactive dyes. dyestuffintermediates.comgoogle.com In the synthesis of some reactive dyes, the amino group of an aminonaphthalene sulfonic acid is temporarily protected, for example, with maleic anhydride, to control the selectivity of the coupling reaction. google.com The protecting group is later removed to allow for the introduction of a reactive group that can form a covalent bond with the fiber. google.com

The study of the spectral properties of dyes derived from aminonaphthalene sulfonic acids is also an active area of academic research. For example, the fluorescence properties of 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives are highly sensitive to the polarity of their environment, making them useful as fluorescent probes in biological studies. nih.govmdpi.com

Intermediates in Azo Dye Synthesis Research

The fundamental process for utilizing this compound in azo dye synthesis involves a two-step reaction sequence: diazotization followed by azo coupling. nih.gov

Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction is crucial as the resulting diazonium salt is a highly reactive electrophile.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the presence of the -N=N- chromophore. wikipedia.org

The versatility of this compound as a dye intermediate is demonstrated by the wide array of azo dyes that can be synthesized by varying the coupling component. For instance, coupling with different naphthol sulfonic acids or other aromatic amines allows for the synthesis of a broad palette of colors. While specific research focusing exclusively on this compound is limited in publicly available literature, the principles of its use as a diazo component are analogous to those of its isomers, such as 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) and 2-aminonaphthalene-1-sulfonic acid (Tobias acid), which are extensively used in the dye industry. wikipedia.org

A related compound, 3-aminonaphthalene-1,5-disulfonic acid, serves as a precursor in the synthesis of numerous commercial dyes. dyestuffintermediates.comiipseries.org For example, it is a key intermediate for producing various reactive and direct dyes, including: dyestuffintermediates.com

C.I. Reactive Yellow 3

C.I. Reactive Brown 46

C.I. Direct Yellow 34

C.I. Direct Yellow 50

C.I. Direct Blue 71

The synthesis of these dyes follows the same fundamental diazotization and coupling pathway, highlighting the industrial relevance of the 3-aminonaphthalene sulfonic acid scaffold.

Investigating Structure-Color Relationships in Dye Derivatives

The color of an azo dye is intrinsically linked to its molecular structure, specifically the electronic properties of the aromatic systems connected by the azo linkage. nih.gov The extended π-conjugated system of the molecule, which includes the phenyl and naphthyl rings and the azo bridge, is responsible for absorbing light in the visible region, thus producing color. wikipedia.org The relationship between the chemical structure of dye derivatives and their resulting color is a focal point of dye chemistry research.

The color of azo dyes derived from this compound can be fine-tuned by the judicious selection of the coupling component and the introduction of various substituents on both the diazo and coupling components. The nature and position of these substituents can significantly alter the electronic distribution within the dye molecule, thereby influencing its absorption maximum (λmax) and, consequently, its color.

Key Factors Influencing Color:

Electron-Donating and Electron-Withdrawing Groups: The presence of electron-donating groups (auxochromes), such as hydroxyl (-OH) and amino (-NH₂) groups, on the aromatic rings generally leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., from yellow to orange to red). nih.gov Conversely, electron-withdrawing groups, such as nitro (-NO₂) and sulfonic acid (-SO₃H) groups, typically cause a hypsochromic shift (a shift to shorter wavelengths).

The Coupling Component: The structure of the coupling component plays a major role in determining the final color. Coupling with different phenols, naphthols, or aromatic amines introduces different auxochromes and extends the conjugated system in various ways, leading to a wide range of colors. For example, coupling with a naphthol derivative will generally produce a different color than coupling with a substituted aniline.

A study on azo dyes derived from different aminonaphthalenesulfonic acid isomers would likely reveal distinct spectroscopic properties based on the substitution pattern. While direct comparative data for this compound is scarce, research on related structures shows that even subtle changes in the molecular architecture can lead to significant color variations. researchgate.net For example, the replacement of an acetoacetanilide (B1666496) coupling component with a pyrazolone (B3327878) or a naphthalene residue in acid azo chromium complex dyes results in a notable bathochromic effect. researchgate.net

Environmental Chemistry of Aminonaphthalene Sulfonic Acids: Degradation and Fate

Chemical Oxidation and Advanced Oxidation Processes (e.g., Ozonation)

Advanced Oxidation Processes (AOPs) are effective methods for treating water contaminated with persistent organic pollutants like aminonaphthalene sulfonic acids. nih.gov These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can break down these complex molecules. nih.gov

Ozonation is a prominent AOP used for the degradation of naphthalene (B1677914) sulfonic acids (NSAs). nih.gov Studies on various NSA isomers show that ozonation can effectively reduce Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). nih.gov For instance, ozonation of several aminonaphthalene sulfonic acid derivatives resulted in over 40% COD removal within two hours. nih.gov The interaction between ozone and these compounds can occur through a direct reaction, particularly in acidic conditions, or an indirect reaction mediated by hydroxyl radicals. researchgate.net Combining ozonation with other processes, such as UV irradiation (O3/UV) or persulfate (O3/PMS), can further enhance degradation efficiency by increasing the production of reactive radicals. mdpi.com

Research on related compounds demonstrates the efficacy of various AOPs. For example, Fenton (Fe²⁺/H₂O₂) and Photo-Fenton (Fe²⁺/H₂O₂/UV-A) processes have also shown significant COD and TOC removal for commercial naphthalene sulfonic acid formulations. The combination of different AOPs is often considered to achieve complete mineralization of the target pollutants. mdpi.com

Table 1: Efficacy of Advanced Oxidation Processes on Naphthalene Sulfonic Acid (NSA) Derivatives

| Process | Target Compound(s) | Key Findings |

| Ozonation | 11 different Naphthalene Sulfonic Acids (including amino- and hydroxy-substituted) | Effective removal of COD and TOC. Achieved good biodegradability with an average ozone consumption of 3.0 mg/L for a TOC concentration of 100 mg/L. nih.gov |

| Ozonation | Naphthalene-1-sulfonic acid, Naphthalene-1,5-disulfonic acid, Naphthalene-1,3,6-trisulfonic acid | Reactivity with ozone decreased as the number of sulfonic groups increased. rsc.orgcapes.gov.br |

| Ozonation / Electron Beam Irradiation | Naphthalene-1,5-disulfonic acid | Electron beam irradiation was most effective for mineralization. Ozonation did not lead to the formation of biodegradable intermediates in this specific case. researchgate.net |

| Fenton and Photo-Fenton | Commercial NSA formulation | Both processes resulted in significant COD and TOC removals. Photo-Fenton achieved the highest degree of detoxification. |

This table summarizes findings from studies on various naphthalene sulfonic acid derivatives as surrogates for 3-Aminonaphthalene-1-sulfonic acid.

Mechanistic Studies of Degradation Pathways and Intermediates

The degradation of naphthalene sulfonic acids via ozonation involves a complex series of reactions. The initial attack by ozone is proposed to be a 1,3-dipolar cycloaddition to the carbon-carbon double bonds with the highest electron density in the naphthalene ring. rsc.orgcapes.gov.br This is followed by the cleavage of the aromatic ring. researchgate.net

The degradation pathway leads to the formation of various intermediates. During the ozonation of naphthalene-1-sulfonic acid, intermediate products such as glyoxal (B1671930) and acetic acid have been identified. For more substituted compounds like naphthalene-1,5-disulfonic acid, highly oxidized compounds including oxalic acid and glyoxal are formed. A consistent finding across studies is the formation of sulfate (B86663) ions, indicating the cleavage of the carbon-sulfur bond of the sulfonic acid group. rsc.org The concentration of sulfate ions can continue to increase even after the parent compound is fully consumed, which points to the formation of intermediate sulfonic organic compounds during the process.

In acidic conditions, ozone tends to react directly as an electrophile, leading to ozonide intermediates that subsequently break down. researchgate.net In neutral or alkaline conditions, the indirect pathway involving hydroxyl radicals becomes more dominant. researchgate.net

Table 2: Identified Degradation Intermediates of Naphthalene Sulfonic Acids

| Degradation Process | Parent Compound | Identified Intermediates/Products |

| Ozonation | Naphthalene-1-sulfonic acid | Glyoxal, Acetic acid, Sulfate ions |

| Ozonation | Naphthalene-1,5-disulfonic acid | Oxalic acid, Glyoxal, Sulfate ions |

| Ozonation | Naphthalene-1,3,6-trisulfonic acid | Oxalic acid, Formic acid, Sulfate ions |

| Thermal Degradation (>300°C) | Naphthalene mono- and disulfonates | Naphthalene, 1-Naphthol, 2-Naphthol, 1-Chloronaphthalene (in chloride solutions) wgtn.ac.nz |

This table presents intermediates identified during the degradation of various naphthalene sulfonic acid isomers, providing insight into the potential breakdown products of this compound.

Influence of Environmental Factors on Degradation Kinetics

The rate and efficiency of the degradation of aminonaphthalene sulfonic acids are significantly influenced by various environmental factors, including pH, temperature, and the presence of other substances.

pH: The pH of the solution is a critical factor in AOPs. For ozonation, the degradation rates of related compounds increase with pH, which is attributed to the enhanced generation of highly reactive hydroxyl radicals in alkaline conditions. mdpi.com However, for some combined processes like O₃/PMS, an optimal pH may exist; for sulfadiazine (B1682646) degradation, the best effect was observed at a pH of 9. mdpi.com The pH also affects the surface charge of catalysts in photocatalytic processes and the speciation of the target compound itself, which can influence its susceptibility to radical attack. nih.gov

Temperature: Temperature generally affects reaction rates, with higher temperatures often leading to faster degradation. In the ozonation of naphthalenesulfonic acids, the reaction rate increased when the temperature was raised from 15 to 35°C. The activation energy for the ozonation of various naphthalenesulfonic acids was found to be in the range of 37–42 kJ/mol, suggesting a similar reaction mechanism across these compounds. rsc.org However, at very high temperatures (≥ 300°C), thermal decomposition becomes the dominant process, leading to the formation of naphthalene and naphthols. wgtn.ac.nz Studies on the sulfonation of naphthalene also show that temperature can influence the isomeric product distribution, with naphthalene-1-sulfonic acid being the kinetically favored product at lower temperatures and naphthalene-2-sulfonic acid being the thermodynamically stable product at higher temperatures. quora.com

Nutrient and Chemical Matrix: In biological degradation processes, the ratio of essential nutrients like carbon and nitrogen can significantly impact degradation kinetics. For 4-aminonaphthalene-1-sulfonic acid, a nitrogen-limited condition led to a remarkable increase in removal efficiency compared to a carbon-limited one. nih.gov In chemical oxidation, the presence of other substances, such as dissolved salts, can influence degradation rates. For instance, the presence of dissolved salts has been shown to slow down the thermal decomposition rates of naphthalene disulfonates. wgtn.ac.nz

Table 3: Influence of Environmental Factors on Degradation of (Amino)naphthalene Sulfonic Acids

| Factor | Effect on Degradation Kinetics | Compound(s) Studied |

| pH | Degradation rates in ozonation generally increase with pH. mdpi.com | Sulfadiazine, various sulfonamides mdpi.comnih.gov |

| Temperature | Increased temperature (15 to 35°C) increases the rate of ozonation. | Naphthalenesulfonic acids |

| Temperature | At high temperatures (≥ 300°C), thermal decomposition and isomerization occur. wgtn.ac.nz | Naphthalene sulfonates wgtn.ac.nz |

| Nutrient Ratio (C:N) | Nitrogen limitation significantly increased biodegradation removal efficiency. nih.gov | 4-Aminonaphthalene-1-sulfonic acid nih.gov |

| Dissolved Salts | Slowed the rate of thermal decomposition. wgtn.ac.nz | Naphthalene disulfonates wgtn.ac.nz |

This table summarizes the impact of key environmental variables on the degradation of naphthalene sulfonic acids and related compounds.

Future Prospects and Interdisciplinary Research Directions

Innovations in Green Synthesis Methodologies for 3-Aminonaphthalene-1-sulfonic Acid

Traditional synthesis routes for aminonaphthalenesulfonic acids often involve multi-step processes that utilize harsh reagents and elevated temperatures, such as the sulfonation of naphthylamines with excess sulfuric acid or the reduction of nitronaphthalenesulfonic acids. wikipedia.orgwikipedia.orgnih.govgoogle.com These methods can generate significant waste and pose environmental challenges. The future of this compound synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies.

Future research will likely focus on several key areas:

Biocatalytic Synthesis: The use of enzymes or whole-cell systems to catalyze the amination and sulfonation of naphthalene (B1677914) precursors offers a promising green alternative. Drawing inspiration from the biosynthesis of aminobenzoic acid, which starts from simple sugars like glucose, researchers could engineer microbial pathways for the production of aminonaphthalenesulfonic acids. mdpi.com This approach operates under mild, aqueous conditions, minimizing energy consumption and hazardous waste.

Advanced Catalytic Systems: The development of novel heterogeneous catalysts could significantly improve the sustainability of current synthesis methods. For instance, designing solid acid catalysts to replace sulfuric acid in sulfonation reactions would simplify catalyst recovery and reduce corrosive waste streams. Similarly, exploring catalytic hydrogenation using recyclable, low-toxicity metal catalysts for the reduction of a nitro-precursor represents a greener alternative to stoichiometric reductants.

Solvent-Minimized and Alternative Energy Processes: Research into solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids could drastically reduce the environmental footprint of the synthesis. youtube.com Furthermore, the application of alternative energy sources such as microwave irradiation or ultrasound could accelerate reaction times and improve energy efficiency, as has been demonstrated in the synthesis of related amino acid derivatives. rsc.org

Rational Design of High-Performance Advanced Materials

The molecular architecture of this compound makes it an ideal building block for novel polymers and advanced materials. The rigid naphthalene backbone can impart thermal stability and desirable photophysical properties, while the amino and sulfonic acid groups provide sites for polymerization and introduce functionality.

Prospective research directions include:

Conducting Polymers: Isomers and derivatives of aminonaphthalenesulfonic acid, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, have been successfully used to create conducting polymers through electropolymerization. researchgate.netnih.gov These materials exhibit excellent electrochemical properties. Future work could focus on the electropolymerization of this compound to produce new poly(aminonaphthalenesulfonic acid)s. The specific position of the sulfonate group is expected to influence the polymer's electronic properties, solubility, and processability, potentially leading to materials tailored for applications in electronic devices, anti-static coatings, and energy storage.

High-Performance Membranes: The sulfonic acid group is strongly hydrophilic and can facilitate ion transport. This property can be harnessed to create proton-exchange membranes for fuel cells or filtration membranes for water purification. By incorporating this compound into polymer backbones like polyimides or polysulfones, researchers can develop materials with high thermal stability, mechanical strength, and controlled ion conductivity.

Luminescent Polymers: The naphthalene core is inherently fluorescent. This property can be modulated and enhanced by creating polymers of this compound. These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Integration with Emerging Technologies for Advanced Sensor Platforms

The demand for sensitive and selective chemical sensors is rapidly growing in environmental monitoring, medical diagnostics, and industrial process control. The functional groups of this compound provide multiple avenues for its integration into advanced sensor platforms.

Key areas for future exploration are:

Electrochemical Sensors: The electrochemical polymerization of this compound directly onto an electrode surface can create a functionalized interface for detecting a wide range of analytes. nih.gov The sulfonic acid groups can preconcentrate cationic analytes near the electrode surface through electrostatic interactions, while the polymer matrix itself can exhibit electrocatalytic activity. This approach has been used with related monomers to detect substances from heavy metals to organic pollutants. researchgate.net

Fluorescent Chemosensors: The intrinsic fluorescence of the naphthalene moiety can be harnessed to design "turn-on" or "turn-off" fluorescent sensors. The amino group provides a convenient site for attaching a receptor that can selectively bind to a target analyte. This binding event would alter the electronic structure of the molecule, leading to a detectable change in fluorescence intensity or wavelength. This strategy has been successfully employed with other aminonaphthalene derivatives for detecting metal ions.

Colorimetric Sensors: The diazo-coupling reaction, a classic reaction of aromatic amines, can be utilized to develop colorimetric sensors. The amino group of this compound can be diazotized and then coupled with specific analytes to produce intensely colored azo dyes, allowing for simple visual detection.

Exploration of New Catalytic Transformations

The functional groups of this compound make it an attractive candidate for use in catalysis, either as a catalyst itself or as a ligand for metal-based catalysts.

Future research could pursue:

Brønsted Acid Catalysis: The sulfonic acid group is a strong Brønsted acid. Immobilizing this compound onto a solid support could create a recyclable solid acid catalyst for reactions such as esterification, hydration, and condensation. The bifunctional nature of the molecule (containing both an acidic -SO₃H group and a basic -NH₂ group) could also enable it to act as a catalyst in tandem reactions.

Ligand Development for Homogeneous Catalysis: The amino group can coordinate to metal centers, making this compound a potential ligand for transition metal catalysts. The sulfonic acid group would impart high water solubility to the resulting metal complex, which is highly desirable for green chemistry applications, allowing the catalyst to be easily separated from organic products and recycled in an aqueous phase.

Functional Monomers for Catalytic Polymers: Polymerizing this compound or its derivatives could yield polymers with catalytically active sites. These materials could combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and easy separation.

Interdisciplinary Convergence with Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry and nanotechnology offer powerful tools to organize molecules into highly ordered functional systems. The amphiphilic nature of this compound, with its hydrophobic naphthalene core and polar functional groups, makes it an excellent candidate for self-assembly into nanostructures.

Promising interdisciplinary directions include:

Self-Assembled Nanostructures: Under specific conditions (e.g., pH, solvent), molecules of this compound could self-assemble into well-defined nanostructures such as nanofibers, nanotubes, or vesicles. This process would be driven by a combination of π-π stacking of the naphthalene rings, hydrogen bonding involving the amino and sulfonate groups, and electrostatic interactions. Such self-assembly has been observed in related systems like naphthalenediimide–pyrene hydrogelators. nih.govrsc.org These nanostructures could have applications in drug delivery, tissue engineering, and nanoelectronics.

Surface Modification of Nanomaterials: The compound can be used to functionalize the surfaces of nanoparticles (e.g., gold, silica, carbon nanotubes). The amino or sulfonic acid groups can anchor the molecule to the nanoparticle surface, while the exposed naphthalene core can alter the surface properties, for example, by making it more hydrophobic or by introducing fluorescence.

Hierarchical Materials: By combining the principles of polymerization and self-assembly, researchers could create hierarchical materials with ordered structures at multiple length scales. For example, a polymer of this compound could be designed to self-assemble into a porous network, creating a material with a high surface area suitable for applications in catalysis or separations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminonaphthalene-1-sulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aminonaphthalene sulfonic acids typically involves sulfonation of naphthalene followed by nitration and nitro group reduction. For example, naphthalene-1-sulfonic acid derivatives are synthesized via controlled sulfonation at the 1-position, followed by nitration at the 3-position and subsequent reduction of the nitro group to an amine. Optimization involves adjusting sulfonation temperature (e.g., 150–180°C) and nitration catalysts (e.g., mixed acid systems) to minimize polysubstitution . Solvent selection (e.g., sulfuric acid vs. oleum) and reaction time are critical for regioselectivity. Post-synthesis purification via recrystallization or ion-exchange chromatography is recommended to isolate the target compound .

Q. How can the purity of this compound be assessed using chromatographic methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated method involves:

- Column : C18 analytical column (25 cm × 4.6 mm, 5 µm) with a guard column.

- Mobile phase : 0.02 M ammonium acetate buffer.

- Detection : UV at 254 nm.

- Sample preparation : Dissolve 5 mg/mL of the compound in the mobile phase.

- Standard : 35 µg/mL of a structurally similar reference (e.g., 4-aminonaphthalene-1-sulfonic acid) for quantification . Calculate impurity percentages using peak area ratios (rU/rS) × (CS/CU) × 1000 × 100 .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify sulfonic acid (-SO3H) stretches at 1040–1080 cm⁻¹ and amine (-NH2) bands at 3300–3500 cm⁻¹.

- NMR : ¹H NMR in D2O/NaOD resolves aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–5.5 ppm). ¹³C NMR confirms sulfonic acid substitution via deshielding of the adjacent carbon .

- Mass spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions for molecular weight confirmation (e.g., m/z 222.2 for C10H9NO3S) .

Advanced Research Questions

Q. How do computational models aid in understanding the electronic effects of the sulfonic acid group in this compound?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions, revealing how the sulfonic acid group withdraws electron density from the aromatic ring, affecting reactivity. Models like COSMO-RS predict solvation effects in aqueous systems, while molecular dynamics simulations assess ionic aggregation in polymer composites. These models require input parameters from experimental data (e.g., pKa, crystallographic data) for validation .

Q. What are the challenges in correlating structural motifs of this compound with its ionic conductivity in polymer composites?

- Methodological Answer : Key challenges include:

- Morphology control : Achieving uniform dispersion in polymers (e.g., Nafion®) requires optimizing casting solvents (e.g., DMSO) and annealing temperatures.

- Hydration dependence : Use in situ impedance spectroscopy to measure conductivity under varying humidity (30–90% RH). Correlate results with small-angle X-ray scattering (SAXS) data to link ionic clusters to transport properties .

- Side-chain effects : Compare with perfluorinated sulfonic acid (PFSA) ionomers, where flexible side chains enhance proton mobility .

Q. How can degradation mechanisms of this compound under oxidative conditions be systematically studied?

- Methodological Answer :

- Accelerated aging tests : Expose the compound to Fenton’s reagent (H2O2/Fe²⁺) at 60°C and monitor degradation via HPLC. Identify byproducts (e.g., quinones or sulfones) using LC-MS .

- Radical trapping : Add scavengers (e.g., tert-butanol) to distinguish hydroxyl radical-mediated vs. direct oxidation pathways.